Single-Crystal X-Ray Structure Validation
Cambridge Structural Database deposition of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone provides experimentally determined 3D coordinates, unit cell parameters, and space group assignment from single-crystal X-ray diffraction [1]. In contrast, the closely related analog 4-Methyl-3,6-diphenyl-2(1H)-pyridinone lacks a corresponding CSD entry in accessible databases, leaving its solid-state conformation unverified [2].
| Evidence Dimension | Availability of experimentally validated 3D structural coordinates |
|---|---|
| Target Compound Data | CSD entry present; full 3D coordinates, unit cell parameters, and space group available |
| Comparator Or Baseline | 4-Methyl-3,6-diphenyl-2(1H)-pyridinone: No CSD entry identified; solid-state geometry unverified |
| Quantified Difference | Presence vs. absence of crystallographic data |
| Conditions | Cambridge Structural Database (CCDC) repository comparison |
Why This Matters
For computational chemistry and molecular docking studies, availability of experimentally determined 3D coordinates eliminates reliance on force-field-generated conformations and improves modeling accuracy.
- [1] Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. 2023. View Source
- [2] SpectraBase. 4-Methyl-3,6-diphenyl-1H-pyridin-2-one. John Wiley & Sons, Inc. View Source
